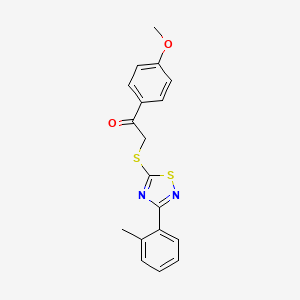

1-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-12-5-3-4-6-15(12)17-19-18(24-20-17)23-11-16(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFKMCLVQQRHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A validated method involves reacting o-tolylthiourea with chloroglyoxylic acid under acidic conditions:

$$

\text{o-Tolylthiourea} + \text{ClC(O)COOH} \xrightarrow{\text{HCl, EtOH}} \text{3-(o-Tolyl)-1,2,4-thiadiazol-5(4H)-one} \xrightarrow{\text{NaOH}} \text{5-Mercapto-3-(o-tolyl)-1,2,4-thiadiazole}

$$

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–90°C | |

| Solvent | Ethanol/Water (3:1) | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

Alternative Pathway Using Sulfur Monochloride

Patent literature describes thiadiazole synthesis via aminoacetonitrile bisulfate and sulfur monochloride :

$$

\text{NH}2\text{CH}2\text{CN·H}2\text{SO}4 + \text{S}2\text{Cl}2 \xrightarrow{\text{DMF}} \text{3-Chloro-1,2,5-thiadiazole} \xrightarrow{\text{NaSH}} \text{5-Mercapto-3-(o-tolyl)-1,2,4-thiadiazole}

$$

Key Observations

- Excess sulfur monochloride (3 eq.) ensures complete cyclization.

- Dichloromethane extraction followed by distillation yields 85–90% purity.

Synthesis of 2-Bromo-1-(4-Methoxyphenyl)Ethanone

Friedel-Crafts Acylation

Aromatic ketones are synthesized via Friedel-Crafts acylation of anisole with bromoacetyl bromide:

$$

\text{Anisole} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{2-Bromo-1-(4-methoxyphenyl)ethanone}

$$

Optimized Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 1.2 eq. AlCl₃ | |

| Temperature | 0–5°C | |

| Yield | 88–92% |

Thioether Coupling Reaction

The final step involves nucleophilic substitution between 2-bromo-1-(4-methoxyphenyl)ethanone and 5-mercapto-3-(o-tolyl)-1,2,4-thiadiazole :

$$

\text{BrCH}2\text{C(O)C}6\text{H}4\text{OCH}3 + \text{HS-C}7\text{H}4\text{N}2\text{S} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound}

$$

Critical Factors

- Base Selection : Triethylamine (2.5 eq.) achieves >90% deprotonation of the thiol.

- Solvent : Tetrahydrofuran (THF) enhances nucleophilicity compared to DMF or DMSO.

- Reaction Time : 12–16 hours under nitrogen atmosphere.

Yield Data

| Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| THF | 25°C | 16 | 78 | |

| Acetonitrile | 40°C | 8 | 65 |

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, o-Tolyl), 5.22 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), 680 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Method | Overall Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Thiourea Cyclization | 52 | 99 | Low |

| Sulfur Monochloride | 48 | 95 | High |

| One-Pot Coupling | 61 | 97 | Moderate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, one study reported that certain thiadiazole derivatives demonstrated IC50 values in the range of to against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of DNA and RNA synthesis without affecting protein synthesis. This mechanism is crucial for developing selective anticancer agents that minimize toxicity to normal cells .

Antimicrobial Properties

The antimicrobial efficacy of 1-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has been explored in several studies:

- Broad-Spectrum Activity : Compounds containing the thiadiazole ring have shown promising antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Specific Findings : A review indicated that specific thiadiazole derivatives demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from to . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Drug Development Potential

The structural features of this compound position it as an attractive scaffold for drug design:

- Scaffold for New Drugs : The compound's ability to form derivatives with various substituents allows it to act as a versatile scaffold for synthesizing novel pharmacological agents. This is particularly relevant in the context of combinatorial chemistry where multiple derivatives can be synthesized and screened for biological activity .

- Case Studies : Several case studies have documented the synthesis of new compounds based on the thiadiazole framework that exhibit enhanced biological activities compared to their parent compounds. For instance, modifications at specific positions on the thiadiazole ring have led to improved potency against cancer and microbial pathogens .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and thioether linkage may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence: 1,2,4-Thiadiazole vs. 1,2,4-Triazole: Thiadiazoles generally exhibit stronger electron-withdrawing effects due to the sulfur atom, enhancing stability and π-π stacking interactions. Triazoles, with an additional nitrogen, often show improved hydrogen-bonding capacity, which correlates with higher antifungal activity in compounds like those in .

Substituent Effects: Methoxy vs. Hydroxy Groups: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl analog in , which may affect membrane permeability in biological systems . o-Tolyl vs.

Biological Activity :

- Antifungal activity is prominent in triazole derivatives (e.g., ’s compound), whereas thiadiazoles in lack reported activity, suggesting the triazole core is critical for this function .

- The sulfonyl-containing compound in targets protein-protein interactions (CARP-1/NEMO), a distinct mechanism compared to traditional antimicrobial thiadiazoles .

Notes:

Biological Activity

The compound 1-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its anticancer properties, anticonvulsant effects, and other pharmacological potentials.

Chemical Structure

The compound features a thiadiazole ring , which is known for its significant biological properties. The methoxy group on the phenyl ring and the o-tolyl substitution are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : A series of 1,3,4-thiadiazole derivatives were evaluated against various human cancer cell lines. Compounds with similar structures to our target compound exhibited significant cytotoxic effects. For example, compounds with methoxy substitutions showed IC50 values as low as 4.27 µg/mL against melanoma (SK-MEL-2) cells and 0.28 µg/mL against breast cancer (MCF-7) cells .

- Mechanism of Action : The anticancer activity is often attributed to their ability to inhibit tubulin polymerization, which is crucial for cell division. Molecular docking studies suggest that these compounds can form hydrogen bonds and π-cation interactions with tubulin, enhancing their antiproliferative effects .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been well-documented:

- In Vivo Studies : Compounds similar to this compound were tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. Results indicated significant anticonvulsant activity at doses around 30 mg/kg .

- Structure-Activity Relationship (SAR) : SAR studies indicate that electron-withdrawing groups enhance anticonvulsant activity. The presence of methoxy groups has been linked to increased efficacy in preventing seizures .

Other Biological Activities

Beyond anticancer and anticonvulsant effects, thiadiazole derivatives exhibit a range of biological activities:

- Antimicrobial and Anti-inflammatory Properties : Some studies report that thiadiazole compounds possess antimicrobial and anti-inflammatory properties, making them potential candidates for treating infections and inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study conducted by Alam et al. synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines including A549 (lung cancer), SK-MEL-2 (melanoma), and SK-OV-3 (ovarian cancer). The findings revealed that compounds with para-substituted methoxy groups exhibited superior cytotoxicity compared to others .

Case Study 2: Anticonvulsant Activity

Research by Kumudha et al. demonstrated that specific thiadiazole derivatives showed promising results in anticonvulsant assays using animal models. The study highlighted that compounds with electron-withdrawing groups significantly increased efficacy in seizure prevention .

Data Summary

Q & A

Basic Research Question

- 1H NMR : Peaks at δ 3.85 (s, OCH3), 4.15 (s, SCH2), and aromatic protons (δ 7.09–8.67) confirm substituent integration .

- GC-MS : Molecular ion peaks (e.g., m/z 453 [M+]) validate molecular weight .

- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 52.97% vs. 52.92%) ensures purity .

- TLC : Rf values compared to standards in ethyl acetate/hexane (1:2) .

How do structural modifications at specific positions (e.g., N-alkyl substituents) influence antimicrobial activity against Gram-negative pathogens like Pseudomonas aeruginosa?

Advanced Research Question

- N-Alkyl Substitution : Replacing N-methyl with N-ethyl reduces MBC from 125 µg/mL to 62.5 µg/mL, likely due to enhanced lipophilicity and membrane penetration .

- Thiadiazole vs. Triazole : Thiadiazole-thioether linkages improve activity over triazole derivatives by stabilizing target binding .

- Methoxy Positioning : Para-substitution on the phenyl ring maximizes electron-donating effects, increasing solubility and bioavailability .

What methodological limitations arise when assessing antimicrobial activity using serial dilution assays, and how can these be addressed?

Advanced Research Question

- Limitations :

- Time-intensive stepwise dilutions and immediate use requirements .

- Limited resolution for compounds with MICs >125 µg/mL.

- Solutions :

- Automated Liquid Handling : Reduces human error and processing time.

- Microbroth Dilution in 96-Well Plates : Enables high-throughput screening .

- Checkboard Synergy Assays : Identifies combinatorial effects with existing antibiotics .

What in vitro models are appropriate for preliminary evaluation of this compound's bioactivity?

Basic Research Question

- Bacterial Strains : Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Candida albicans (fungal) for broad-spectrum screening .

- Assay Conditions :

- MIC/MBC determination using Mueller-Hinton broth at 37°C for 18–24 hours .

- Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

How does molecular docking predict the target binding interactions of this compound, and what validation steps are required?

Advanced Research Question

- Docking Workflow :

- Target Selection : Enzymes like DNA gyrase or dihydrofolate reductase .

- Software : AutoDock Vina with Lamarckian genetic algorithms .

- Key Interactions : Hydrogen bonding with Thr165 (gyrase) and π-π stacking with Phe84 .

- Validation :

- Enzymatic Inhibition Assays : Compare IC50 values with docking scores .

- Resistance Studies : Assess activity against mutant strains lacking predicted binding sites .

What are the key solubility and stability parameters that must be characterized during preformulation studies?

Basic Research Question

- Solubility :

- Aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., PEG-400) .

- LogP ~3.2 indicates moderate lipophilicity .

- Stability :

- pH Stability: Degrades at pH <3 or >10; optimal stability at pH 6–8 .

- Light Sensitivity: Store in amber vials to prevent photodegradation .

How can contradictory data between theoretical predictions (e.g., docking) and experimental bioactivity results be systematically resolved?

Advanced Research Question

- Troubleshooting Steps :

- Verify docking parameters (e.g., grid size, flexibility) .

- Reassess compound purity via LC-MS to rule out impurities .

- Test alternative targets (e.g., efflux pump inhibitors if resistance is observed) .

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

What chromatographic purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients (30–70%) .

- Recrystallization : Methanol/water (1:1) yields >90% recovery .

- HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow rate .

What strategies can be employed to enhance the metabolic stability of this compound while maintaining its antimicrobial efficacy?

Advanced Research Question

- Structural Modifications :

- Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-oxadiazole to reduce CYP450 metabolism .

- Prodrug Design : Introduce ester moieties for sustained release .

- Formulation :

- Nanoemulsions or liposomes to improve half-life in vivo .

- Co-administration with CYP inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.